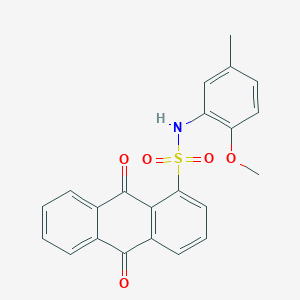
N-(5-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzenesulfonamide, commonly known as EBS or NSC-689534, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EBS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of EBS is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cellular processes such as DNA replication and protein synthesis. EBS has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication, and this may be one of the mechanisms by which EBS exerts its anticancer effects.
Biochemical and Physiological Effects:
EBS has been shown to have several biochemical and physiological effects, including the ability to inhibit the growth of cancer cells and bacteria. EBS has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, EBS has been shown to have antioxidant properties, which may contribute to its ability to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using EBS in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, EBS has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using EBS is that its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.
Future Directions
There are several future directions for research involving EBS, including further studies on its mechanism of action and its potential applications in the development of new antibiotics and anticancer agents. Additionally, EBS may have potential applications in the development of new fluorescent probes for the detection of other metal ions. Further research is also needed to explore the potential limitations of EBS and to develop new methods for synthesizing and purifying the compound.
In conclusion, N-(5-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzenesulfonamide is a chemical compound that has several potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of EBS and to develop new applications for this compound.
Synthesis Methods
EBS can be synthesized using several methods, including the reaction of 2-aminothiophenol with ethyl 2-bromoacetate, followed by the reaction of the intermediate product with 3,4-dimethoxybenzenesulfonyl chloride. Another method involves the reaction of 2-aminobenzenethiol with ethyl 2-bromoacetate, followed by the reaction of the intermediate product with 3,4-dimethoxybenzenesulfonyl chloride. The yield of EBS using these methods is typically high, and the purity of the compound can be confirmed using various analytical techniques.
Scientific Research Applications
EBS has several potential applications in scientific research, including its use as a fluorescent probe for the detection of zinc ions. EBS has also been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, EBS has been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
properties
Molecular Formula |
C17H18N2O5S2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-(5-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C17H18N2O5S2/c1-4-24-11-5-8-16-13(9-11)18-17(25-16)19-26(20,21)12-6-7-14(22-2)15(10-12)23-3/h5-10H,4H2,1-3H3,(H,18,19) |
InChI Key |
BUDNMBPMBINVOU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)SC(=N2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CCOC1=CC2=C(C=C1)SC(=N2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B280675.png)
![2-(4-chlorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280678.png)
![2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280680.png)
![2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280681.png)
![2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280682.png)
![2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280683.png)
![N-(4-methoxyphenyl)-4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzamide](/img/structure/B280684.png)
![4-{Acetyl[(2,5-dibromophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280685.png)

![Ethyl 1-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B280687.png)
![3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid](/img/structure/B280688.png)
![4-[(7,7-Dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid](/img/structure/B280692.png)
![4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid](/img/structure/B280694.png)